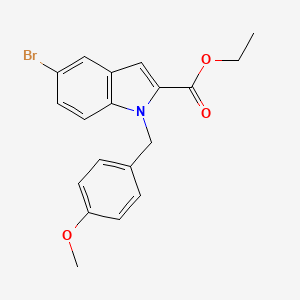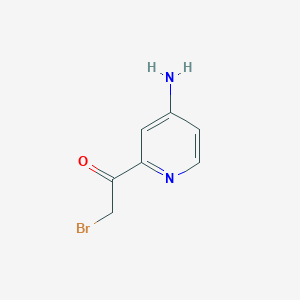
1-(4-Amino-2-pyridinyl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-pyridinyl)-2-bromoethanone is an organic compound that features a pyridine ring substituted with an amino group at the fourth position and a bromoethanone group at the second position
Méthodes De Préparation
The synthesis of 1-(4-Amino-2-pyridinyl)-2-bromoethanone typically involves the bromination of 4-amino-2-pyridine followed by the introduction of an ethanone group. One common method includes the reaction of 4-amino-2-pyridine with bromine in the presence of a suitable solvent to yield the bromo derivative. This intermediate is then reacted with an ethanone precursor under controlled conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Amino-2-pyridinyl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-2-pyridinyl)-2-bromoethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-pyridinyl)-2-bromoethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromoethanone group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-pyridinyl)-2-bromoethanone can be compared with other similar compounds such as:
4-Amino-2-pyridinyl derivatives: These compounds share the pyridine ring structure but differ in the substituents at other positions.
Bromoethanone derivatives: These compounds have the bromoethanone group but may have different aromatic or aliphatic backbones.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
1-(4-aminopyridin-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2,(H2,9,10) |
Clé InChI |
ZNVKXOBKHRTFFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1N)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


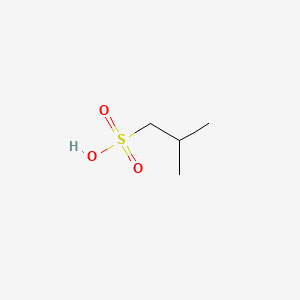

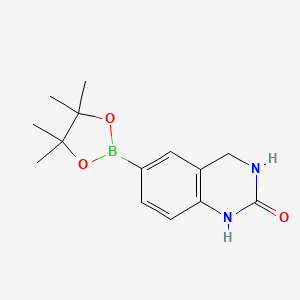

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
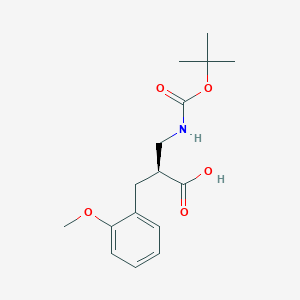
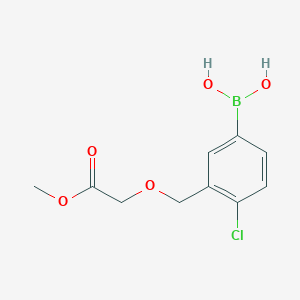
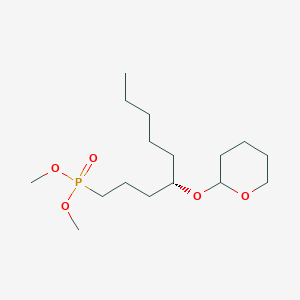
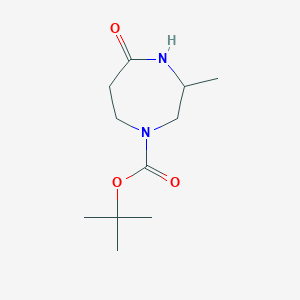
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
